3-(3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one
描述
属性
IUPAC Name |
3-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClFN4O2/c1-11-2-5-13(6-3-11)25-9-8-16(26)17(23-25)19-22-18(24-27-19)12-4-7-14(20)15(21)10-12/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESZFZPMKVSOMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 3-(3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one (commonly referred to as P044-1135) is a novel derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article provides a detailed overview of its biological activity based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C20H14ClFN4O3
- Molecular Weight : 396.80 g/mol
- IUPAC Name : 1-{[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-methylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione
The compound features a complex structure that includes an oxadiazole ring and a pyridazine moiety, which are known for their diverse biological activities.
Research indicates that the compound may exhibit anticancer properties through several mechanisms:
- Apoptosis Induction : Studies have shown that P044-1135 can activate apoptotic pathways in cancer cells. For instance, it has been reported to increase the expression levels of p53 and promote caspase-3 cleavage in MCF-7 breast cancer cells, leading to enhanced apoptosis .
- Inhibition of Histone Deacetylases (HDAC) : The compound has demonstrated inhibitory effects on HDAC enzymes, which are crucial in regulating gene expression related to cancer progression. Certain derivatives have shown up to 90% inhibition of HDAC activity at low concentrations .
- Molecular Docking Studies : Computational studies suggest that P044-1135 exhibits strong hydrophobic interactions with amino acid residues in estrogen receptors (ER), similar to known ER modulators like Tamoxifen .
Antimicrobial Activity
In addition to its anticancer potential, the compound has also been evaluated for antimicrobial properties:
- Antibacterial Effects : Research indicates that derivatives of oxadiazole compounds exhibit significant antibacterial activity against various strains of bacteria, including resistant strains. The structural modifications in P044-1135 may enhance its binding affinity to bacterial targets .
Table 1: Summary of Biological Activities
Notable Research Studies
- Dhumal et al. (2021) : Investigated various oxadiazole derivatives for their antimicrobial activity and found that certain modifications significantly enhanced efficacy against resistant bacterial strains .
- Arafa et al. (2023) : Conducted a cytotoxicity assay showing that specific derivatives exhibited IC50 values lower than standard chemotherapeutics like erlotinib, indicating promising anticancer potential .
科学研究应用
The compound exhibits a range of biological activities that are of significant interest in pharmacology:
- Antimicrobial Activity : Research indicates that derivatives of oxadiazoles, including this compound, have shown promising antimicrobial properties against various bacterial strains. This is attributed to the presence of the oxadiazole ring which enhances the compound's ability to disrupt microbial cell functions .
- Anticancer Potential : Studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation. The mechanism often involves inducing apoptosis in cancer cells and inhibiting key signaling pathways associated with tumor growth .
- Anti-inflammatory Effects : Some derivatives have been reported to exhibit anti-inflammatory properties by modulating inflammatory cytokines and pathways, making them potential candidates for treating inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the applications of this compound and related derivatives:
相似化合物的比较
Pyridazin-4(1H)-one Core Derivatives
Compounds sharing the pyridazin-4(1H)-one core but differing in substituents provide insights into structure-activity relationships (SAR):
Key Observations :
Heterocyclic Analogs with 1,2,4-Oxadiazole Motifs
Compounds with 1,2,4-oxadiazole rings but distinct cores highlight the versatility of this functional group:
Key Observations :
- Core Flexibility: The pyridazinone core (target compound) offers a planar structure conducive to aromatic interactions, whereas pyrrolidinone () introduces conformational flexibility .
- Substituent Effects : Halogenated aryl groups (e.g., 4-chloro-3-fluorophenyl) in the target compound vs. cyclopropyl () demonstrate trade-offs between lipophilicity and steric hindrance .
常见问题
Q. What are the key steps in synthesizing 3-(3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one, and how can intermediates be characterized?
The synthesis involves multi-step reactions, typically including:
- Intermediate formation : Preparation of halogenated aromatic precursors (e.g., 4-chloro-3-fluorophenyl derivatives) via nucleophilic substitution or coupling reactions .
- Oxadiazole ring construction : Cyclocondensation of amidoximes with activated carbonyl groups under reflux conditions (e.g., using DCC/DMAP in anhydrous THF) .
- Pyridazinone assembly : Coupling the oxadiazole intermediate with a substituted pyridazinone core via N-alkylation or Suzuki-Miyaura cross-coupling .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization for final product isolation.
Characterization : Use ¹H/¹³C NMR to confirm regiochemistry, HRMS for molecular weight validation, and HPLC (C18 column, >95% purity threshold) .
Q. How can the compound’s structural stability under varying pH and temperature conditions be evaluated?
- Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures and phase transitions .
- pH stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, followed by HPLC-UV analysis to quantify degradation products .
- Light sensitivity : Conduct photostability studies under ICH Q1B guidelines using a xenon lamp to simulate sunlight exposure .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound across different cell lines be resolved?
- Mechanistic profiling : Compare target engagement (e.g., kinase inhibition assays) and off-target effects via proteome-wide affinity profiling .
- Metabolic interference : Assess intracellular metabolite levels (e.g., ATP, NADH) to identify cell line-specific metabolic vulnerabilities affecting activity .
- Membrane permeability : Use Caco-2 monolayers or PAMPA assays to evaluate transport efficiency and correlate with potency discrepancies .
Q. What strategies optimize the compound’s synthetic yield while minimizing byproducts?
- Catalyst screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) for cross-coupling efficiency .
- Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) for cyclocondensation reactions; DMF may improve oxadiazole ring formation .
- Design of Experiments (DoE) : Apply factorial design to variables (temperature, stoichiometry, reaction time) to identify critical parameters .
Q. How does the chloro-fluorophenyl substituent influence binding affinity in molecular docking studies?
- Computational modeling : Perform docking (AutoDock Vina) and MD simulations (AMBER) to compare halogen bonding interactions with target proteins (e.g., kinases, GPCRs) .
- Electrostatic potential maps : Analyze the substituent’s electron-withdrawing effects on aromatic π-stacking using Gaussian09 .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
